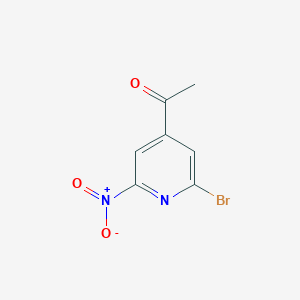
1-(2-Bromo-6-nitropyridin-4-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-6-nitropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5BrN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 2-position, a nitro group at the 6-position, and an ethanone group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-nitropyridin-4-YL)ethanone typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2-bromo-4-methylpyridine, which undergoes nitration to introduce the nitro group at the 6-position. The methyl group is then oxidized to form the ethanone group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for the oxidation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
化学反应分析
Types of Reactions
1-(2-Bromo-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be further oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 1-(2-substituted-6-nitropyridin-4-YL)ethanone derivatives.
Reduction: Formation of 1-(2-bromo-6-aminopyridin-4-YL)ethanone.
Oxidation: Formation of 1-(2-bromo-6-nitropyridin-4-YL)acetic acid.
科学研究应用
1-(2-Bromo-6-nitropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 1-(2-Bromo-6-nitropyridin-4-YL)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
1-(2-Bromo-4-nitrophenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Bromo-1-(pyridin-3-yl)ethanone: Similar structure but with the bromine atom at the 2-position of the ethanone group.
2-Bromo-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group at the 4-position of the phenyl ring.
Uniqueness
1-(2-Bromo-6-nitropyridin-4-YL)ethanone is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in synthetic chemistry and research applications .
属性
分子式 |
C7H5BrN2O3 |
|---|---|
分子量 |
245.03 g/mol |
IUPAC 名称 |
1-(2-bromo-6-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c1-4(11)5-2-6(8)9-7(3-5)10(12)13/h2-3H,1H3 |
InChI 键 |
BUIARPRCLYHFTL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC(=C1)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















